molecular formula C19H22N2O4S B3700974 4-methyl-N-(4-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide

4-methyl-N-(4-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B3700974
M. Wt: 374.5 g/mol
InChI Key: GAIMHQPLZRETCJ-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound with a molecular formula of C20H24N2O3S. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. The structure of this compound includes a benzamide core, substituted with a morpholine ring and a sulfonyl group, making it a unique molecule with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process includes:

    Nitration: The initial step involves the nitration of toluene to form nitrotoluene.

    Reduction: The nitrotoluene is then reduced to form toluidine.

    Sulfonation: Toluidine undergoes sulfonation to introduce the sulfonyl group.

    Morpholine Substitution: The final step involves the substitution of the sulfonyl group with a morpholine ring under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of catalysts and solvents is carefully controlled to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-N-(4-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(4-methylphenyl)benzamide: Lacks the sulfonyl and morpholine groups, making it less versatile in chemical reactions.

    4-methyl-N-tosylbenzenesulfonamide: Contains a tosyl group instead of the morpholine ring, affecting its solubility and reactivity.

    4-nitrophenylsulfonyltryptophan: A sulfonamide with different substituents, used in different applications.

Uniqueness

4-methyl-N-(4-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide is unique due to its combination of a benzamide core, sulfonyl group, and morpholine ring. This structure provides a balance of reactivity, solubility, and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-3-7-17(8-4-14)20-19(22)16-6-5-15(2)18(13-16)26(23,24)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIMHQPLZRETCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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